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Compound of Interest

Compound Name: Butyl lactate

Cat. No.: B089738 Get Quote

For immediate release: This technical guide provides a comprehensive overview of the

spectroscopic data for Butyl Lactate (n-butyl 2-hydroxypropanoate), a widely used solvent and

chemical intermediate. This document is intended for researchers, scientists, and professionals

in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for butyl lactate, facilitating easy

reference and comparison for analytical and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of butyl lactate provides detailed information about the hydrogen atoms

within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference, typically tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

Ha 4.04 Quartet (q) 6.8

Hb 1.23 Doublet (d) 6.8

Hc 2.76 Broad Singlet (br) -

Hd 3.82 Quartet (q) 6.8

He 0.82 Triplet (t) 6.8

Note: Data acquired in C₆D₆ at 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the butyl
lactate molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C1 175.86

C2 66.90

C3 20.44

C4 65.36

C5 30.7 (predicted)

C6 19.1 (predicted)

C7 13.67

Note: Data acquired in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy
The IR spectrum of butyl lactate highlights the characteristic vibrational frequencies of its

functional groups. The following are the major absorption peaks.
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Wavenumber (cm⁻¹) Functional Group Assignment

~3450 (broad) O-H stretch (alcohol)

~2960 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1180, ~1130 C-O stretch (ester and alcohol)

Note: Data is indicative and sourced from typical values for similar functional groups and

publicly available spectra.

Mass Spectrometry (MS)
Mass spectrometry of butyl lactate provides information about its molecular weight and

fragmentation pattern under electron ionization (EI).

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment

45 100 [CH₃CH(OH)]⁺

56 24
[CH₂=CH-O-CH₃]⁺ or Butene

fragment

57 28.5 Butyl cation [C₄H₉]⁺

75 5.0 [M - C₄H₉O]⁺

85 6.4 [M - C₂H₅O₂]⁺

101 1.6 [M - C₂H₅O]⁺

Note: Data obtained from electron ionization mass spectrometry.[3]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 10-20 mg of butyl lactate for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done

manually or automatically.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a

proton-decoupled experiment is standard to simplify the spectrum.

Set appropriate acquisition parameters, including the number of scans, spectral width, and

relaxation delay.
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Initiate data acquisition.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the multiplicities and coupling constants to elucidate the connectivity of the

protons.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place a single drop of butyl lactate onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid introducing air bubbles.

Instrument Setup and Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path to subtract atmospheric and

instrumental interferences.

Acquire the spectrum of the butyl lactate sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

For a volatile and thermally stable liquid like butyl lactate, direct injection via a heated

probe or gas chromatography (GC-MS) are common methods.

For GC-MS, a small volume of a dilute solution of butyl lactate in a volatile solvent (e.g.,

dichloromethane or ether) is injected into the GC. The GC separates the compound from

the solvent and any impurities before it enters the mass spectrometer.

Instrument Setup and Data Acquisition:

The sample is introduced into the ion source, which is under high vacuum.

In the ion source, the butyl lactate molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of butyl
lactate (146.18 g/mol ).
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Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in

structure elucidation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like butyl lactate.
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Caption: Workflow for spectroscopic analysis of butyl lactate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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